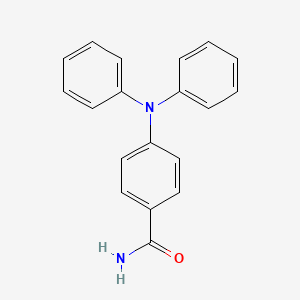

4-(Diphenylamino)benzamide

説明

4-(Diphenylamino)benzamide (C₁₉H₁₆N₂O) is a benzamide derivative featuring a triphenylamine (TPA) core. This compound is distinguished by a diphenylamino group substituted at the para position of the benzamide ring (Fig. 1). Its synthesis typically involves formylation of triphenylamine via the Vilsmeier-Haack reaction to yield 4-(diphenylamino)benzaldehyde, followed by condensation with cyanoacetanilide derivatives or other coupling agents . The TPA moiety imparts strong electron-donating properties, making this compound valuable in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and charge-transfer systems .

特性

分子式 |

C19H16N2O |

|---|---|

分子量 |

288.3 g/mol |

IUPAC名 |

4-(N-phenylanilino)benzamide |

InChI |

InChI=1S/C19H16N2O/c20-19(22)15-11-13-18(14-12-15)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H2,20,22) |

InChIキー |

BWASWYSZOSBDLW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

4-(Diphenylamino)benzamide can be synthesized through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Another method involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . This approach also yields high-purity products.

Industrial Production Methods

Industrial production of 4-(Diphenylamino)benzamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-(Diphenylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

科学的研究の応用

4-(Diphenylamino)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is used in biological studies to investigate protein interactions and cellular processes.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

作用機序

The mechanism of action of 4-(Diphenylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino group plays a crucial role in its photophysical properties, enabling it to act as a fluorescent probe. It can bind to proteins and other biomolecules, leading to changes in fluorescence that can be used for detection and analysis .

類似化合物との比較

Table 1: Optical Properties of Structural Isomers

| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield (%) |

|---|---|---|---|

| TPA-p (para) | 380 | 520 | 85 |

| TPA-o (ortho) | 365 | 490 | 65 |

| TPA-m (meta) | 370 | 500 | 75 |

Substitution with Electron-Withdrawing Groups

Replacement of the diphenylamino group with electron-withdrawing substituents (e.g., trifluoromethyl, nitro) drastically alters electronic behavior:

- 2-Amino-N-hexyl-4-((4-(trifluoromethyl)benzyl)amino)-benzamide (Compound 71): The CF₃ group reduces electron density, shifting absorption to 405 nm (bathochromic shift) and lowering quantum yield to 40%. This compound exhibits improved thermal stability (Tₘ = 220°C) due to strong C-F bonds .

- 4-Nitrobenzamide derivatives : Nitro groups quench fluorescence entirely but enhance electrochemical stability, making them suitable for photovoltaic applications .

Table 2: Electronic Effects of Substituents

| Compound | Substituent | λₐᵦₛ (nm) | Fluorescence | Application |

|---|---|---|---|---|

| TPA-p | Diphenylamino | 380 | Strong | OLEDs, Sensors |

| Compound 71 | CF₃ | 405 | Moderate | Thermally stable films |

| 4-Nitrobenzamide | NO₂ | 420 | None | Photovoltaics |

Comparison with Non-Benzamide Analogues

4-(Dimethylamino)benzohydrazide

Unlike 4-(Diphenylamino)benzamide, this analogue features a dimethylamino group and a hydrazide moiety. The smaller dimethyl group reduces steric bulk, increasing solubility in polar solvents (e.g., water solubility: 12 mg/mL vs. 0.5 mg/mL for TPA-p). However, the hydrazide group introduces hydrogen-bonding interactions, lowering melting point (MP = 145°C vs. 210°C for TPA-p) .

Thiazolidin-5-one Analogues

Compounds like 4-(diphenylamino)benzylidene-thiazolidin-5-one (6a-d) incorporate a thiazolidinone ring, which enhances antimicrobial activity. For example, 6c exhibits MIC values of 2 µg/mL against S.

Key Research Findings

- Optoelectronic Superiority : TPA-p outperforms its isomers and CF₃ analogues in OLEDs, achieving a luminance efficiency of 15 cd/A .

- Synthetic Flexibility: Knoevenagel condensation allows modular functionalization, enabling tuning for specific applications (e.g., 4-nitro derivatives for photovoltaics) .

- Thermal Stability: Bulky diphenylamino groups in TPA-p improve thermal degradation resistance (T₅₀% = 350°C) compared to dimethylamino analogues (T₅₀% = 280°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。